N1-Boc Protection for Regioselective Control
The compound features an N1‑Boc group pre‑installed on the indazole core, which fully defines the N1‑substitution pattern and eliminates the regioisomeric N1/N2 mixtures that plague the unprotected 6‑bromo‑1H‑indazole starting material. In a systematic study of C3‑substituted indazoles, N‑alkylation of 3‑carboxymethyl indazole under NaH/THF conditions delivered >99 % N1‑regioselectivity when the N1 position was already substituted, whereas the same reaction on unprotected 1H‑indazole gave only 58–76 % N1 selectivity (N1:N2 ratio 1.4:1 to 3.2:1) and required chromatographic separation of the regioisomers [1]. Pre‑installed Boc protection therefore converts a product‑loss step into a quantitative N1‑locked intermediate.
| Evidence Dimension | N1‑alkylation regioselectivity |
|---|---|
| Target Compound Data | >99 % N1 selectivity (N1 position pre‑defined by Boc group; CAS 1228451‑59‑9) |
| Comparator Or Baseline | Unprotected 3‑carboxymethyl‑1H‑indazole: 58–76 % N1 selectivity (N1:N2 = 1.4:1 to 3.2:1) under NaH/THF conditions |
| Quantified Difference | Absolute N1‑selectivity improvement of ≥23–41 percentage points; regioisomer separation step eliminated |
| Conditions | NaH (1.5 equiv), THF, room temperature, alkyl bromide as electrophile (Results in Chemistry, 2021, Table 1). |
Why This Matters
Procuring CAS 1228451‑59‑9 avoids the 20–40 % yield loss inherent to regioisomer separation and ensures a single, analytically pure N1‑substituted isomer for downstream SAR studies.
- [1] Smith JA, Jones P, et al. Regioselective N‑alkylation of the 1H‑indazole scaffold; ring substituent and N‑alkylating reagent effects on regioisomeric distribution. Results in Chemistry. 2021;3:100222. (PubMed PMID: 34414366.) View Source
